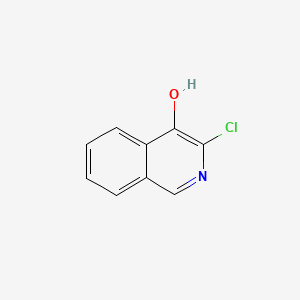

3-Chloroisoquinolin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMAYSDUIAOBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697447 | |

| Record name | 3-Chloroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101774-33-8 | |

| Record name | 3-Chloroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloroisoquinolin-4-OL chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloroisoquinolin-4-ol

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif integral to natural product chemistry and pharmaceutical development.[1][2] As a class of nitrogen-containing heterocycles, isoquinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Within this important family of compounds, this compound emerges as a highly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, an acidic hydroxyl group, and an aromatic core—provides multiple handles for chemical modification.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the physicochemical properties, spectroscopic profile, and key chemical transformations of this compound. By explaining the causality behind its reactivity and providing field-proven protocols for its derivatization, this document serves as a practical resource for leveraging this scaffold in the design and synthesis of novel, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount before its use in synthesis. This section details the structural, physical, and spectroscopic characteristics of this compound.

Core Chemical Structure

This compound consists of a benzene ring fused to a pyridine ring, with a chlorine substituent at the C-3 position and a hydroxyl group at the C-4 position.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values, derived from supplier data and computational predictions, are crucial for planning reactions, purification, and formulation.[6][7]

| Property | Value | Reference |

| CAS Number | 101774-33-8 | [6][7] |

| Molecular Formula | C₉H₆ClNO | [6][7] |

| Molecular Weight | 179.60 g/mol | [6][7] |

| Melting Point | 168.5-169.5 °C (decomposes) | [6] |

| Boiling Point | 425.6 ± 25.0 °C (Predicted) | [6] |

| pKa | 5.26 ± 0.50 (Predicted) | [6] |

| LogP | 2.59 | [6][7] |

| Appearance | Off-white to pale yellow solid | Inferred |

Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR: The spectrum will show distinct signals for the protons on the aromatic rings. Protons on the benzene portion of the scaffold will appear in the aromatic region, with coupling patterns indicative of their positions. A singlet corresponding to the C-1 proton and a broad singlet for the hydroxyl proton (which may exchange with D₂O) are also expected. It is worth noting that some isoquinoline derivatives have been reported to exhibit anomalous NMR spectra with significant line broadening, which may be influenced by solvent choice and purity.[8]

-

¹³C NMR: The spectrum will display nine distinct carbon signals corresponding to the isoquinoline core. The chemical shifts will be influenced by the attached functional groups; for instance, the carbons bonded to the chlorine (C-3), oxygen (C-4), and nitrogen atoms will have characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic system (around 1500-1650 cm⁻¹), and a C-Cl stretching frequency (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecule will exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight.[9] A characteristic isotopic pattern, the (M+2) peak, will be observed at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[6]

Synthesis of the this compound Scaffold

The preparation of this compound can be achieved through several synthetic routes. One common and effective method involves the oxidation and subsequent hydrolysis of 3-chloroisoquinoline.[6] This transformation provides a reliable pathway to the desired scaffold for further functionalization.

Protocol: Synthesis from 3-Chloroisoquinoline

This multi-step procedure converts commercially available 3-chloroisoquinoline into the target compound.

Step 1: N-Oxide Formation

-

Dissolve 3-chloroisoquinoline (1.0 eq) in glacial acetic acid.

-

Add aqueous hydrogen peroxide (30%, ~2.0 eq) dropwise while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloroisoquinoline N-oxide.

Step 2: Rearrangement and Hydrolysis

-

Treat the crude 3-chloroisoquinoline N-oxide from the previous step with acetic anhydride.

-

Heat the mixture, which will likely result in the formation of an intermediate acetate ester.

-

After cooling, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Stir the mixture until hydrolysis is complete (monitored by TLC).

-

Acidify the aqueous solution with HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Workflow Diagram: Synthesis of this compound

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its three distinct reactive sites: the electrophilic C-3 carbon bearing a chlorine leaving group, the nucleophilic/acidic C-4 hydroxyl group, and the aromatic ring system. This section details the principal reactions that enable the structural diversification of this scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The chlorine atom at the C-3 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiols, providing a straightforward route to diverse derivatives.[10][11][12]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

Protocol: General Procedure for Amination

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.2-2.0 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture at 80-120°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[14] The C-Cl bond of this compound is an excellent handle for such transformations.

The Suzuki-Miyaura reaction enables the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[15][16] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue via silica gel chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[17][18] This method has largely replaced harsher classical methods and offers exceptional scope for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19][20]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge a reaction vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-110°C under an inert atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, cool, filter through a pad of celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the product by column chromatography.

Reactions Involving the 4-Hydroxyl Group

The hydroxyl group at the C-4 position can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively.[10] These reactions are useful for modifying the molecule's steric and electronic properties, improving its pharmacokinetic profile, or for use as a protecting group strategy during multi-step syntheses.

-

O-Alkylation (Williamson Ether Synthesis): Treatment with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the ether derivative.

-

O-Acylation: Reaction with an acylating agent such as an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding ester.

Applications in Research and Drug Development

The true value of this compound lies in its application as a foundational building block for creating diverse chemical libraries for biological screening. The isoquinoline core is a well-established pharmacophore, and the ability to easily modify the C-3 and C-4 positions allows for systematic structure-activity relationship (SAR) studies.

-

Anticancer and Antimicrobial Agents: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent cytotoxic activity against cancer cell lines and inhibitory effects on various bacterial and fungal strains.[3][5][10] Derivatization of this compound can lead to novel compounds with enhanced efficacy and selectivity.

-

Fungicide Development: Recent studies have shown that 3-isoquinolinyl-4-chromenone derivatives possess significant fungicidal activities, in some cases exceeding those of commercial fungicides.[21] this compound is an ideal starting point for exploring this chemical space.

-

Enzyme Inhibition: A related isomer, 1-Chloroisoquinolin-4-ol, has been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases like arthritis. This suggests that derivatives of this compound could be investigated as potential inhibitors for this or other enzyme classes.

Conclusion

This compound is a strategically important heterocyclic compound that offers a wealth of opportunities for synthetic chemists. Its well-defined physicochemical properties and predictable reactivity make it an excellent scaffold for the development of novel compounds. The C-3 chlorine atom serves as a versatile handle for nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, while the C-4 hydroxyl group allows for further functionalization. By providing access to a wide array of substituted isoquinolines, this intermediate will continue to play a crucial role in the discovery of new therapeutic agents and agrochemicals.

References

- Smolecule. (n.d.). 3-Allyl-1-chloroisoquinolin-4-ol.

- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).

- Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1845.

- Manske, R. H. (n.d.). The Chemistry of Isoquinolines.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- LookChem. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- Wikipedia. (n.d.). Isoquinoline.

- National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database.

- Biosynth. (n.d.). 1-Chloroisoquinolin-4-ol.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Sigma-Aldrich. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 1532-91-8: 4-Chloroisoquinoline.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.).

- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Reaction Mechanism Notes. (n.d.). Nucleophilic Substitution with OH-.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- PubMed. (2021, January 13). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Khan Academy. (n.d.). Nucleophilic substitution reactions.

- ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

- ChemicalBook. (n.d.). 3-Chloroquinoline synthesis.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

- YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- PubMed. (n.d.). Biologically active isoquinoline alkaloids covering 2014-2018.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- YouTube. (2021, January 18). R3.4.2 Nucleophilic substitution reactions.

- ResearchGate. (2025, January 20). (PDF) Chemical Profile and Bioactivities of Three Species of Mentha Growing in the Campania Region, Southern Italy.

- (n.d.).

- (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. ias.ac.in [ias.ac.in]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Buy 3-Allyl-1-chloroisoquinolin-4-ol [smolecule.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. youtube.com [youtube.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of 3-Chloroisoquinolin-4-OL

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroisoquinolin-4-ol

The structural elucidation of a novel or synthesized compound is the cornerstone of chemical research and development. For a molecule like this compound, which possesses a scaffold common in pharmacologically active compounds, unambiguous characterization is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a multi-faceted view of the molecular architecture, confirming atomic connectivity, molecular weight, and the presence of key functional groups. This guide establishes a validated framework for acquiring and interpreting the spectroscopic signature of this compound, ensuring scientific integrity from bench to publication.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₆ClNO, Molecular Weight: 179.60 g/mol ) is a substituted isoquinoline.[1] The structure contains a bicyclic aromatic system, a hydroxyl group, and a chlorine atom, all of which impart distinct and predictable features in its spectra.

Figure 1: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is paramount for delineating the number and connectivity of hydrogen atoms. In this compound, the aromatic protons and the hydroxyl proton will provide characteristic signals.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | 8.5 - 8.8 | Singlet (s) | - | Deshielded by adjacent electronegative nitrogen and resonance effects. |

| H-5 | 8.0 - 8.3 | Doublet (d) | 7.5 - 8.5 | Peri-deshielding effect from the nitrogen lone pair and aromatic ring current. |

| H-8 | 7.8 - 8.1 | Doublet (d) | 7.5 - 8.5 | Standard aromatic proton in a fused system. |

| H-6, H-7 | 7.5 - 7.8 | Multiplet (m) | - | Overlapping signals typical for adjacent aromatic protons. |

| 4-OH | 9.5 - 11.0 | Broad Singlet (br s) | - | Phenolic proton, chemical shift is concentration and solvent dependent; subject to exchange. |

Expertise & Causality: Interpreting the Predicted Spectrum

The predicted chemical shifts are derived from established principles of NMR spectroscopy.[2] The proton at C-1 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom within the pyridine ring. The protons on the benzene ring (H-5, H-6, H-7, H-8) will exhibit coupling patterns (doublets and multiplets) characteristic of a substituted naphthalene-like system. The hydroxyl proton signal is anticipated to be broad and its chemical shift highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In some deuterated solvents, this peak may not be observed due to exchange with deuterium.[3]

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, to observe the labile OH proton, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR spectroscopy provides a direct count of unique carbon atoms and information about their chemical environment (hybridization and electronic effects).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | 160 - 165 | Attached to an electronegative oxygen atom (phenolic carbon). |

| C-1 | 150 - 155 | Aromatic carbon adjacent to nitrogen. |

| C-3 | 145 - 150 | Attached to an electronegative chlorine atom. |

| C-4a, C-8a | 128 - 135 | Bridgehead carbons within the aromatic system. |

| C-5, C-8 | 125 - 130 | Aromatic CH carbons. |

| C-6, C-7 | 120 - 128 | Aromatic CH carbons. |

Note: Specific assignments of closely spaced peaks would require 2D NMR experiments (e.g., HMBC, HSQC).

Expertise & Causality: Rationale for Chemical Shifts

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm.[4] Carbons attached to heteroatoms are significantly deshielded and appear at higher chemical shifts. Therefore, C-4 (bonded to oxygen) and C-3 (bonded to chlorine) are expected to be the most downfield signals after C-1, which is influenced by the ring nitrogen. The remaining aromatic carbons will resonate in the typical 120-135 ppm range.[5]

Protocol: Proton-Decoupled ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-50 mg) are often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C signals are inherently weak.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): An intense peak is expected at m/z 179, corresponding to the molecular weight with the ³⁵Cl isotope.

-

Isotope Peak (M+2)⁺: A peak at m/z 181 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound (due to the natural abundance of ³⁵Cl and ³⁷Cl).[6]

-

Major Fragments:

-

m/z 151: Loss of CO ([M-CO]⁺), a common fragmentation for phenolic compounds.

-

m/z 144: Loss of Cl radical ([M-Cl]⁺).

-

m/z 115: Subsequent loss of HCN from the [M-CO]⁺ fragment.

-

Figure 2: Plausible EI fragmentation pathway for this compound.

Expertise & Causality: The Logic of Fragmentation

The fragmentation process in electron ionization mass spectrometry (EI-MS) involves the formation of a high-energy molecular ion radical that breaks down into more stable fragments.[7] For this compound, the stable aromatic core suggests that the molecular ion will be prominent. The fragmentation pathways are dictated by the loss of small, stable neutral molecules or radicals. The loss of a chlorine radical is a common pathway for chlorinated aromatics, and the loss of carbon monoxide is characteristic of phenols and quinones.[8]

Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (~0.1 mg/mL in a volatile solvent like methanol or dichloromethane) via direct infusion or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and the M+2 isotope peak. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3500 | Strong, Broad | O-H stretch | Hydroxyl (Phenol) |

| 3000 - 3100 | Medium | C-H stretch | Aromatic C-H |

| 1620 - 1650 | Medium | C=N stretch | Isoquinoline ring |

| 1500 - 1600 | Medium-Strong | C=C stretch | Aromatic ring |

| 1200 - 1300 | Strong | C-O stretch | Phenolic C-O |

| 1000 - 1100 | Medium | C-Cl stretch | Aryl-Chloride |

| 700 - 850 | Strong | C-H bend | Aromatic out-of-plane bending |

Expertise & Causality: Correlating Vibrations with Structure

Each predicted absorption corresponds to a specific molecular vibration.[9][10] The most prominent and diagnostic peak is expected to be the broad O-H stretch from the hydroxyl group, indicative of hydrogen bonding. The absorptions in the 1500-1650 cm⁻¹ region confirm the presence of the aromatic and heteroaromatic ring system. The region below 900 cm⁻¹ (the "fingerprint region") will contain a complex pattern of peaks, including C-H out-of-plane bending vibrations, that is unique to the substitution pattern of the molecule.[11]

Protocol: FT-IR Spectrum Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.

-

-

Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR spectroscopy. NMR defines the precise proton and carbon framework, MS confirms the elemental composition and molecular weight while providing fragmentation clues, and IR spectroscopy rapidly verifies the presence of key functional groups. This guide provides the predictive data and validated protocols necessary to confidently characterize this compound, upholding the rigorous standards of modern chemical and pharmaceutical research.

References

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8376–8386. [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]

- Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

- LookChem. (n.d.). This compound. LookChem. [Link]

- The Journal of Chemical Physics. (2023).

- ResearchGate. (2008). Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines.

- Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

- Chemistry LibreTexts. (2023).

- PubChem. (n.d.). 3-Chloroisoquinoline.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

- Clark, J. (2015).

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. [Link]

- Song, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 789. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

- NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

- ChemComplete. (2020, December 17).

- Gelest, Inc. (n.d.).

- NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

- ResearchGate. (2001). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

- NIST. (n.d.). 4-Chloroquinoline. NIST WebBook. [Link]

- Wolska, L., & Koba, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 238. [Link]

- Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.

- MDPI. (2021). Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging. MDPI. [Link]

- MDPI. (2018). High-Resolution Mass Spectrometry Identification of Secondary Metabolites in Four Red Grape Varieties Potentially Useful as Traceability Markers of Wines. MDPI. [Link]

- NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biocatalytic Synthesis of 3-Chloroisoquinolin-4-ol via Rdc2 Halogenase

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1][2] Traditional chemical synthesis of these molecules often requires harsh conditions and suffers from a lack of regioselectivity, leading to complex product mixtures and environmental concerns.[3][4] This guide details a robust biocatalytic alternative for the specific synthesis of 3-Chloroisoquinolin-4-ol, leveraging the unique capabilities of Rdc2, a flavin-dependent halogenase (FDH) discovered in the fungus Pochonia chlamydosporia.[1][5] Unlike many highly specific halogenases, Rdc2 exhibits a broad substrate scope, uniquely accepting 4-hydroxyisoquinoline to yield a single, selectively chlorinated product.[1][6][7] We provide an in-depth exploration of the Rdc2 enzyme, its catalytic mechanism, and a field-proven, step-by-step protocol for its application in the targeted synthesis of this compound. This document serves as a practical resource for researchers aiming to integrate green chemistry principles into the synthesis of high-value pharmaceutical intermediates.

The Strategic Advantage of Biocatalytic Halogenation

The Isoquinoline Core in Modern Pharmaceuticals

The isoquinoline moiety is a cornerstone in drug design, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a halogen atom, such as chlorine, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and bioavailability.[8][9] Consequently, the development of efficient and selective methods for producing halogenated isoquinolines is of significant interest.

Moving Beyond Classical Synthesis

Conventional chemical halogenation often relies on electrophilic aromatic substitution using aggressive reagents, which can lack the precision needed for complex molecules. This frequently results in poor regioselectivity, the formation of undesired isomers, and the need for extensive purification steps, ultimately lowering yields and increasing waste.[3][4]

Rdc2: A Paradigm of Biocatalytic Precision

Biocatalysis using halogenase enzymes presents an elegant solution, offering unparalleled selectivity under mild, aqueous conditions. The flavin-dependent halogenase Rdc2 is particularly noteworthy. While its natural role is in the biosynthesis of the Hsp90 inhibitor radicicol, it has been shown to possess a remarkably broad substrate tolerance.[1][6] Its ability to specifically chlorinate 4-hydroxyisoquinoline at the C-3 position—ortho to the activating hydroxyl group—makes it a powerful tool for synthetic chemistry.[1][6][10]

The Rdc2 Halogenase: A Mechanistic Overview

The Flavin-Dependent Catalytic Cycle

Rdc2 belongs to the flavin-dependent halogenase (FDH) family. Its catalytic activity is dependent on a tightly controlled cycle involving a reduced flavin cofactor (FADH₂), molecular oxygen, and a chloride ion.

The broadly accepted mechanism proceeds as follows:

-

FAD Reduction: The enzyme binds flavin adenine dinucleotide (FAD), which is reduced to FADH₂ by a partner flavin reductase enzyme, consuming a reducing equivalent like NADH.[3][11]

-

Formation of a Peroxyflavin Intermediate: FADH₂ reacts with molecular oxygen (O₂) within the enzyme's active site to form a highly reactive flavin-hydroperoxide species.

-

Generation of the Halogenating Agent: This peroxyflavin intermediate reacts with a chloride ion (Cl⁻) to generate an electrophilic chlorinating species, postulated to be hypochlorous acid (HOCl).[12][13]

-

Substrate Halogenation: A conserved lysine residue within the active site is crucial for activating and positioning the HOCl, guiding it toward the electron-rich substrate.[12][14] This ensures the highly regioselective electrophilic aromatic substitution on the bound 4-hydroxyisoquinoline to form this compound.

Structural Basis for Broad Substrate Specificity

Unlike many tryptophan halogenases which possess a constrained active site, homology models of Rdc2 suggest a more open and accessible substrate-binding pocket.[1][5] This structural feature is key to its ability to accommodate a variety of molecules beyond its native substrate, including the planar isoquinoline ring system, making it a versatile biocatalyst for synthetic applications.[7]

Experimental Protocol: In Vitro Synthesis

This section provides a comprehensive, self-validating protocol for the enzymatic synthesis of this compound. The inclusion of a cofactor regeneration system is a critical experimental choice, designed to make the process catalytic and cost-effective by avoiding the stoichiometric use of expensive NADH.

Overall Experimental Workflow

Materials and Reagents

| Component | Role | Supplier Suggestion |

| 4-Hydroxyisoquinoline | Substrate | Sigma-Aldrich, Combi-Blocks |

| Rdc2 Halogenase | Biocatalyst | In-house expression or custom synthesis |

| Flavin Reductase (e.g., RebF) | FADH₂ Regeneration | In-house expression or custom synthesis |

| Glucose Dehydrogenase (GDH) | NADH Regeneration | Sigma-Aldrich, Megazyme |

| Flavin Adenine Dinucleotide (FAD) | Cofactor | Sigma-Aldrich |

| β-Nicotinamide Adenine Dinucleotide (NADH) | Cofactor | Sigma-Aldrich |

| D-Glucose | Regeneration Substrate | Fisher Scientific |

| Sodium Chloride (NaCl) | Halide Source | Fisher Scientific |

| Tris-HCl or Phosphate Buffer | Reaction Medium | Fisher Scientific |

| Methanol / Acetonitrile | Quenching Agent | Fisher Scientific |

| This compound | Analytical Standard | ChemScene, Sigma-Aldrich[15][16] |

Enzyme Preparation

-

Rationale: High-purity enzymes are essential for clean reaction profiles and reproducible results. Flavin-dependent halogenases can be challenging to express; co-expression with molecular chaperones like GroEL/GroES has been shown to significantly improve soluble protein yield.[17]

-

Protocol:

-

Synthesize codon-optimized genes for Rdc2 and a suitable flavin reductase (e.g., RebF from Lechevalieria aerocolonigenes).

-

Clone genes into a suitable expression vector (e.g., pET-28a(+)) for N-terminal His-tagging.

-

Transform into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Grow cultures in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.2 mM) and incubate at a reduced temperature (e.g., 18-20°C) for 16-20 hours to enhance proper folding.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the soluble, His-tagged proteins from the clarified lysate using immobilized metal affinity chromatography (IMAC).

-

Dialyze the purified enzymes against a suitable storage buffer and determine protein concentration (e.g., via Bradford assay).

-

Step-by-Step In Vitro Reaction Protocol

This protocol is based on established methods for flavin-dependent halogenase reactions.[3][18]

-

Prepare the Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

-

Assemble the Reaction Mixture: In a microcentrifuge tube or glass vial, combine the following components to the specified final concentrations. It is crucial to add the enzymes last to initiate the reaction.

| Component | Stock Concentration | Final Concentration | Role |

| Tris-HCl, pH 7.5 | 1 M | 50 mM | Buffer |

| 4-Hydroxyisoquinoline | 100 mM in DMSO | 1-2 mM | Substrate |

| NaCl | 1 M | 50 mM | Chloride Source |

| FAD | 1 mM | 10 µM | Cofactor |

| NADH | 20 mM | 0.2 mM | Initial Reductant |

| D-Glucose | 1 M | 20 mM | NADH Regeneration |

| Rdc2 Halogenase | 1-2 mg/mL | 10 µM | Catalyst |

| Flavin Reductase | 1-2 mg/mL | 10-20 µM | FADH₂ Regeneration |

| Glucose Dehydrogenase | 100 units/mL | 5 units/mL | NADH Regeneration |

| Molecular Grade H₂O | - | To final volume | Solvent |

-

Initiate and Incubate: Add the enzymes (Rdc2, Flavin Reductase, GDH) to the mixture to start the reaction. Incubate at a controlled temperature (e.g., 25-30°C) with gentle agitation for 4-24 hours.

-

Monitor the Reaction: Periodically take small aliquots (e.g., 50 µL) and quench immediately by adding an equal volume of cold methanol or acetonitrile. Centrifuge to pellet the precipitated proteins. Analyze the supernatant by reverse-phase HPLC to monitor substrate consumption and product formation.

-

Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the entire reaction volume by adding an equal volume of organic solvent (e.g., ethyl acetate).

-

Product Extraction and Purification:

-

Vortex the quenched mixture thoroughly.

-

Separate the organic layer. Repeat the extraction of the aqueous layer twice more.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate pure this compound.

-

-

Structural Confirmation: Confirm the identity and purity of the final product using LC-MS and ¹H/¹³C NMR spectroscopy. The expected chlorination at the C-3 position can be confirmed by the disappearance of the H-3 proton signal and characteristic shifts in the remaining protons compared to the starting material.[1]

Expected Results and Validation

-

Regioselectivity: The primary advantage of using Rdc2 is its exquisite regioselectivity. Analysis should confirm the formation of this compound as the sole chlorinated product, with no detectable isomers (e.g., 1-chloro). This selectivity arises from the precise positioning of the substrate within the enzyme's active site.[1]

-

Conversion: Reaction conversion is dependent on enzyme activity, stability, and incubation time. Conversions can range from moderate to high. Optimization of enzyme loading or incubation time may be necessary to drive the reaction to completion.

-

Analytical Signature:

-

HPLC: A new peak with a different retention time from 4-hydroxyisoquinoline should appear. Co-injection with an authentic standard of this compound can confirm its identity.

-

¹H NMR: As reported by Zeng et al., the key diagnostic signal is the disappearance of the singlet corresponding to the H-3 proton of the pyridine ring in the starting material. A new singlet for the remaining H-1 proton will be observed (e.g., δ ~8.64 ppm).[1]

-

Mass Spectrometry: The product will show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) with the correct mass for C₉H₆ClNO (m/z ≈ 179.01).[15]

-

Outlook and Advanced Applications

The successful synthesis of this compound using Rdc2 opens avenues for broader applications. The inherent substrate promiscuity of Rdc2 suggests its potential utility in the halogenation of other substituted isoquinolines or related heterocyclic scaffolds.[7] Furthermore, the established protocol can be adapted for bromination by simply substituting NaCl with NaBr, as Rdc2 is known to accept bromide ions.[1] Future work may focus on enzyme engineering to further enhance catalytic efficiency or alter regioselectivity, as well as the development of whole-cell biocatalytic systems to simplify the process by eliminating the need for enzyme purification and external cofactor regeneration.[19]

References

- UniProt Consortium. (2008). Flavin-dependent halogenase rdc2 - Metacordyceps chlamydosporia. UniProtKB - P54388.

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001-1003.

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PubMed.

- BenchChem. (2025). The Discovery and History of Halogenated Tryptophans: A Technical Guide. BenchChem.

- Lewis, R. D., Lott, N., & Arnold, F. H. (2015). Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling.

- Payne, J. T., & Arnold, F. H. (2016). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis.

- Smolecule. (n.d.). Buy 3-Allyl-1-chloroisoquinolin-4-ol. Smolecule.

- Crowe, C. A., & Goss, R. J. M. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews, 50(16), 9036-9061.

- Arnold, F. H. (2021).

- D'Autréaux, B., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.

- Liu, Y., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. As cited in ACS Central Science.

- Le, T. H. D., et al. (2019).

- ChemScene. (n.d.). This compound. ChemScene.

- Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Shepherd, S. A. (2017). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.

- Latham, J., et al. (2018). Structure and biocatalytic scope of thermophilic flavin-dependent halogenase and flavin reductase enzymes. Organic & Biomolecular Chemistry.

- Neugebauer, H., et al. (2008). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan.

- Dong, C., et al. (2005). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan.

Sources

- 1. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Allyl-1-chloroisoquinolin-4-ol [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 15. chemscene.com [chemscene.com]

- 16. This compound | 101774-33-8 [sigmaaldrich.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes | MDPI [mdpi.com]

- 19. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungal Halogenase Mechanism for Isoquinoline Chlorination

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the enzymatic chlorination of isoquinoline scaffolds by fungal halogenases, a process of significant interest for the synthesis of novel pharmaceuticals and bioactive compounds. We will delve into the core mechanism, present validated experimental protocols, and offer insights into the broader applications of these powerful biocatalysts. The primary focus will be on the well-characterized fungal flavin-dependent halogenase, Rdc2, as a model system.

Introduction: The Significance of Halogenated Isoquinolines

Halogen atoms, particularly chlorine, are integral components of many natural products and pharmaceuticals, often imparting enhanced biological activity and metabolic stability. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous alkaloids with diverse pharmacological properties. The targeted chlorination of isoquinolines can therefore lead to the generation of novel compounds with potentially improved therapeutic profiles.

Historically, the selective halogenation of complex organic molecules has been a challenge for synthetic chemistry, often requiring harsh reagents and multi-step protection/deprotection strategies. Biocatalysis, using enzymes such as halogenases, offers a green and highly selective alternative. Fungi, known for their vast metabolic diversity, are a rich source of such enzymes.[1][2][3]

This guide will focus on flavin-dependent halogenases (FDHs), a class of enzymes that catalyze the electrophilic halogenation of electron-rich aromatic compounds.[4][5] We will use the fungal FDH, Rdc2 , from Pochonia chlamydosporia, as our primary exemplar. Rdc2 is notable as the first identified fungal FDH and has demonstrated the unique ability to chlorinate hydroxyisoquinolines, making it a valuable tool for synthetic biology and drug discovery.[6][7]

The Core Mechanism: Flavin-Dependent Halogenation

The catalytic cycle of fungal FDHs like Rdc2 is a sophisticated process that involves the precise coordination of a flavin cofactor, molecular oxygen, and a halide ion.[8][9][10] The overall mechanism can be dissected into several key stages, which are distinct from other halogenating enzymes like heme- or vanadium-dependent haloperoxidases.[11][12]

Key Features of the FDH Mechanism:

-

Two-Site Architecture: A defining characteristic of FDHs is the presence of two spatially distinct active sites: a flavin-binding site and a substrate-binding site, connected by a narrow tunnel approximately 10 Å long.[8][9][12][13][14] This separation prevents the direct interaction of the flavin cofactor with the substrate.

-

Generation of the Halogenating Species: The process begins at the flavin-binding site. A flavin reductase partner enzyme utilizes NADH or NADPH to reduce flavin adenine dinucleotide (FAD) to its reduced form, FADH2.[9][15] This FADH2 then reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate.[11][14] In the presence of a chloride ion, this intermediate decomposes to generate the highly reactive electrophilic halogenating species, hypochlorous acid (HOCl), and a flavin hydroxide (FADHOH).[9][10]

-

Substrate Binding and Activation: Simultaneously, the isoquinoline substrate binds to the second active site. In the case of Rdc2, substrates like 4-hydroxyisoquinoline and 6-hydroxyisoquinoline are accommodated.[6][7] The hydroxyl group on these substrates is a strongly activating substituent, directing the electrophilic chlorination to the ortho position.[6]

-

Regioselective Chlorination: The generated HOCl is then guided through the internal tunnel to the substrate-binding site.[8][9][13] Here, a conserved lysine residue is proposed to play a crucial role, either by forming a long-lived chloramine intermediate (Lys-NHCl) or by orienting the HOCl for a direct electrophilic attack on the activated position of the isoquinoline ring.[4][9][10] A conserved glutamate residue then acts as a general base to deprotonate the resulting Wheland intermediate, completing the aromatic substitution and releasing the chlorinated product.[15]

Below is a diagram illustrating the catalytic cycle of a fungal flavin-dependent halogenase.

Caption: Figure 1: Catalytic cycle of fungal FDH for isoquinoline chlorination.

Experimental Protocols: A Practical Guide

This section provides validated, step-by-step methodologies for the expression, purification, and functional analysis of the fungal halogenase Rdc2. These protocols are based on established procedures and can be adapted for other fungal FDHs.[16]

Heterologous Expression and Purification of Rdc2

Recombinant expression in Escherichia coli is the most common method for producing fungal halogenases for in vitro studies.

Protocol 1: Expression and Purification of His-tagged Rdc2

-

Gene Synthesis and Cloning:

-

Synthesize the Rdc2 gene, codon-optimized for E. coli expression.

-

Clone the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

-

Transformation:

-

Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3). Plate on LB agar with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Reduce the temperature to 16-25°C and continue shaking for 18-20 hours.[17]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 100 mM sodium phosphate pH 7.0, 150 mM NaCl, 10 mM imidazole).[17]

-

Lyse the cells by sonication on ice.

-

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 19,000 x g for 1 hour at 4°C) to remove cell debris.[17]

-

Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 100 mM sodium phosphate pH 7.0, 150 mM NaCl, 80 mM imidazole) to remove non-specifically bound proteins.[17]

-

Elute the His-tagged Rdc2 with elution buffer (e.g., 100 mM sodium phosphate pH 7.0, 50 mM NaCl, 500 mM imidazole).[17]

-

Confirm the purity and size of the protein using SDS-PAGE.

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store at -80°C.

-

In Vitro Halogenation Assay

The activity of the purified Rdc2 can be assessed using an in vitro assay. This requires the halogenase, the substrate, a flavin reductase, FAD, a halide salt, and an NADH regeneration system.

Protocol 2: In Vitro Chlorination of 4-Hydroxyisoquinoline

-

Reaction Mixture Setup:

-

In a total volume of 100 µL, combine the following components in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0):

-

-

Reaction Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 1-24 hours) with gentle shaking.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of a solvent like ethyl acetate or methanol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic layer containing the product.

-

-

Product Analysis:

-

Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the chlorinated isoquinoline.[6][19] The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a definitive indicator of successful chlorination.[19]

-

The following diagram outlines the experimental workflow for characterizing the fungal halogenase.

Caption: Figure 2: Workflow for Rdc2 characterization.

Data Presentation and Substrate Scope

The versatility of a biocatalyst is defined by its substrate scope. Rdc2 has been shown to halogenate a variety of compounds beyond its natural substrate, monocillin II.[6] This demonstrates its potential as a versatile tool for biocatalysis.

| Substrate | Product(s) | Halogen | Reference |

| Monocillin II | 6-chloromonocillin II | Cl | [6] |

| Dihydroresorcylide | Mono- and di-halogenated analogues | Cl, Br | [16] |

| 4-Hydroxyisoquinoline | 3-chloro-4-hydroxyisoquinoline | Cl | [6][7] |

| 6-Hydroxyisoquinoline | 5-chloro-6-hydroxyisoquinoline | Cl | [6][7] |

| Hydroxycoumarin | Halogenated derivatives | Cl | [5] |

| Hydroxyquinoline | Halogenated derivatives | Cl | [5] |

Table 1: Demonstrated Substrate Scope of Fungal Halogenase Rdc2/RadH.[5][6][16]

Conclusion and Future Directions

The fungal halogenase Rdc2 provides a compelling example of a highly selective and efficient biocatalyst for the chlorination of isoquinoline scaffolds. The flavin-dependent mechanism, involving the generation of an electrophilic halogenating species within a protected enzymatic tunnel, allows for precise control over regioselectivity that is difficult to achieve with traditional chemical methods.

The protocols outlined in this guide provide a robust framework for researchers to produce and characterize these valuable enzymes. Future research in this area will likely focus on:

-

Enzyme Engineering: Using techniques like directed evolution and site-directed mutagenesis to expand the substrate scope, alter regioselectivity, and improve the stability of fungal halogenases.[8][20]

-

Genome Mining: Identifying novel fungal halogenases from genomic databases with unique specificities and catalytic properties.[18][21]

-

In Vivo Biocatalysis: Integrating fungal halogenase genes into engineered microbial hosts to create whole-cell biocatalysts for the scalable production of halogenated compounds.[6][22]

By harnessing the power of fungal halogenases, scientists and drug development professionals can unlock new avenues for the synthesis of complex halogenated molecules, accelerating the discovery of next-generation therapeutics.

References

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001–1003. [Link]

- Payne, J. T., Andorfer, M. C., & Lewis, J. C. (2017). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. Molecules, 22(9), 1473. [Link]

- Weitz, E. A., & Lewis, J. C. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Biochemistry, 57(4), 444-455. [Link]

- Zeng, J., & Zhan, J. (2010). A Novel Fungal Flavin-Dependent Halogenase for Natural Product Biosynthesis. ChemBioChem, 11(15), 2119-2123. [Link]

- de Visser, S. P., & Rutledge, P. J. (2022). Mechanism of Action of Flavin-Dependent Halogenases.

- de Jong, E., Field, J. A., Spinnler, H. E., Wijnberg, J. B., & de Bont, J. A. (1994). Significant biogenesis of chlorinated aromatics by fungi in natural environments. Applied and Environmental Microbiology, 60(1), 264-270. [Link]

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PubMed. [Link]

- Lohmer, R., et al. (2020). Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy. Journal of Biological Chemistry, 295(1), 183-193. [Link]

- Fisher, B. F., et al. (2024). Biocatalytic N-Halogenation Enabled by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

- Poddar, A., et al. (2019). Structural features of flavin dependent halogenases.

- de Jong, E., et al. (1994).

- Lewis, J. C. (2019). Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. Accounts of Chemical Research, 52(12), 3465-3476. [Link]

- de Visser, S. P., & Rutledge, P. J. (2022). Mechanism of Action of Flavin-Dependent Halogenases.

- Wang, W., et al. (2021). Catalyst-free C–H bond halogenation/imidation of N-heterocycles. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

- Agarwal, V., et al. (2021). Crystallographic and thermodynamic evidence of negative cooperativity of flavin and tryptophan binding in the flavin-dependent halogenases AbeH and BorH. Journal of Biological Chemistry, 296, 100583. [Link]

- Blasiak, L. C., & Drennan, C. L. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 42(1), 147-155. [Link]

- Menon, A. R. R., et al. (2023). Further Characterization of Fungal Halogenase RadH and Its Homologs. Biomolecules, 13(7), 1081. [Link]

- Pusch, L., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 61(33), e202204941. [Link]

- Itoh, N., Izumi, Y., & Yamada, H. (1987). Haloperoxidase-catalyzed halogenation of nitrogen-containing aromatic heterocycles represented by nucleic bases. Biochemistry, 26(1), 282-289. [Link]

- de Jong, E., et al. (1994). Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments.

- Fisher, B. F., et al. (2024). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]

- Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Science, 309(5744), 2216-2219. [Link]

- Lim, Y. H., et al. (2020). Enzymatic halogenation of tryptophan validated by LC-MS analysis.

- Lewis, J. C. (2019).

- Schnepel, C., et al. (2021). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application.

- Menon, A. R. R., et al. (2023). Further Characterization of Fungal Halogenase RadH andIts Homologs. Zhao Group @ UIUC. [Link]

- Payne, J. T., et al. (2018). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science, 4(4), 494-504. [Link]

- Wang, B. G., et al. (2020). Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases. Applied and Environmental Microbiology, 86(18), e01221-20. [Link]

- Wang, B. G., et al. (2020). Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases. Applied and Environmental Microbiology, 86(18), e01221-20. [Link]

- Frese, M., et al. (2019). Enzymatic Late‐Stage Halogenation of Peptides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Further Characterization of Fungal Halogenase RadH and Its Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Perspective on Enzymatic Halogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. journals.asm.org [journals.asm.org]

Probing the Catalytic Landscape: A Technical Guide to Determining the Substrate Specificity of the Novel Rdc2 Enzyme with Isoquinoline Derivatives

Abstract

The vast structural diversity of isoquinoline alkaloids presents both a rich source of pharmacologically active compounds and a significant challenge in understanding their metabolic pathways.[1][2] This guide provides a comprehensive framework for characterizing the substrate specificity of a novel enzyme, herein designated Rdc2, with a panel of isoquinoline derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to elucidating enzyme function. The methodologies detailed within are grounded in established principles of enzymology and are designed to be adaptable for researchers in drug discovery, biochemistry, and molecular biology.

Introduction: The Enigmatic World of Isoquinoline Alkaloids and the Quest for Catalytic Specificity

Isoquinoline alkaloids, derived from the amino acids phenylalanine and tyrosine, represent a large and structurally diverse family of phytochemicals with a wide array of biological activities.[2] These compounds are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae and have been exploited for their medicinal properties for centuries.[2] The pharmacological potential of both natural and synthetic isoquinoline derivatives is vast, with applications ranging from antimicrobial and anticancer agents to novel therapeutics targeting specific cellular receptors.[3][4][5][6][7]

The biosynthesis and metabolism of these complex molecules are orchestrated by a suite of enzymes, each with a specific role in their formation and degradation.[1][8][9] Understanding the substrate specificity of these enzymes is paramount for several reasons:

-

Elucidating Metabolic Pathways: Defining which isoquinoline scaffolds an enzyme can recognize and transform is fundamental to mapping the intricate network of biosynthetic and catabolic pathways.[9]

-

Drug Development: For isoquinoline-based drugs, identifying the enzymes responsible for their metabolism is crucial for predicting pharmacokinetic profiles, potential drug-drug interactions, and the generation of active or toxic metabolites.[10][11]

-

Biocatalysis and Synthetic Biology: Enzymes with well-characterized substrate specificities can be harnessed as powerful tools in the chemo-enzymatic synthesis of novel, non-natural alkaloids with potentially enhanced therapeutic properties.[1]

This guide focuses on a hypothetical novel enzyme, Rdc2, which is presumed to be involved in the metabolism of isoquinoline derivatives. The principles and protocols outlined herein provide a rigorous methodology for determining its substrate preferences, thereby shedding light on its physiological role and potential for biotechnological application.

Experimental Design: A Multi-faceted Approach to Unraveling Substrate Specificity

A thorough investigation into the substrate specificity of Rdc2 requires a systematic and multi-tiered experimental approach. The following workflow is designed to progress from a broad screening of potential substrates to a detailed kinetic analysis of the most promising candidates.

Caption: Figure 1: A stepwise workflow for characterizing the substrate specificity of the Rdc2 enzyme.

Phase 1: Preparation

The purity and stability of the Rdc2 enzyme are critical for obtaining reliable kinetic data. It is assumed that a recombinant expression system (e.g., E. coli, yeast, or insect cells) is available for producing sufficient quantities of the enzyme.

Protocol 1: Rdc2 Purification

-

Cell Lysis: Resuspend the cell pellet expressing Rdc2 in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: If Rdc2 is expressed with an affinity tag (e.g., His-tag, GST-tag), use the appropriate affinity resin for the initial purification step. Elute the bound protein according to the manufacturer's protocol.

-

Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to separate Rdc2 from any remaining contaminants and aggregates.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its purity. A single band at the expected molecular weight of Rdc2 is desired.

-

Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for Rdc2.

The choice of substrates is crucial for comprehensively probing the substrate specificity of Rdc2. The panel should include a variety of isoquinoline scaffolds to test for the enzyme's tolerance to different substitution patterns.

Table 1: Representative Panel of Isoquinoline Derivatives for Substrate Screening

| Class | Example Compound | Key Structural Features |

| Simple Isoquinolines | Isoquinoline | Unsubstituted parent scaffold. |

| 1-Methylisoquinoline | Alkyl substitution at C1. | |

| Benzylisoquinolines | (S)-Reticuline | A key intermediate in the biosynthesis of many isoquinoline alkaloids.[8][9] |

| Papaverine | A benzylisoquinoline with multiple methoxy groups. | |

| Protoberberines | Berberine | A quaternary ammonium salt with a tetracyclic ring system.[3] |

| Palmatine | Structurally similar to berberine with different methoxy substitutions.[2] | |

| Benzophenanthridines | Sanguinarine | A planar, aromatic quaternary alkaloid.[3] |

| Chelidonine | A non-planar benzophenanthridine alkaloid.[3] |

Phase 2: Initial Screening

The initial screening phase aims to quickly identify which of the selected isoquinoline derivatives are potential substrates for Rdc2. A high-throughput assay format is desirable for this stage.

Protocol 2: Spectrophotometric Screening Assay

This protocol assumes that the Rdc2-catalyzed reaction results in a change in absorbance. This could be due to the formation of a chromophoric product or the consumption of a cofactor like NADH or NADPH.[12]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), a fixed concentration of Rdc2 (e.g., 1-5 µM), and a saturating concentration of each isoquinoline derivative (e.g., 500 µM).

-

Initiation: Initiate the reaction by adding a cofactor if required (e.g., NADPH to a final concentration of 200 µM).

-

Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. For reactions involving NADPH consumption, monitor the decrease in absorbance at 340 nm.[12]

-

Controls: Include negative controls without the enzyme and without the substrate to account for background reactions.

-

Hit Identification: Identify "hit" substrates as those that show a significant, enzyme-dependent change in absorbance compared to the controls.

Phase 3: Kinetic Analysis

For the "hit" substrates identified in the screening phase, a detailed kinetic analysis is performed to determine the steady-state kinetic parameters: Michaelis constant (Km) and the catalytic rate constant (kcat).

Protocol 3: Determination of Steady-State Kinetic Parameters

-

Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of Rdc2 and varying concentrations of the isoquinoline substrate. The substrate concentrations should span a range from approximately 0.1 x Km to 10 x Km.

-

Initial Rate Measurement: Measure the initial reaction velocity (v₀) for each substrate concentration. This is typically done by monitoring the linear phase of the reaction progress curve.

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis:

v₀ = (Vmax * [S]) / (Km + [S])

where Vmax is the maximum reaction velocity and [S] is the substrate concentration.

-

Parameter Calculation:

-

Vmax: The maximum velocity determined from the Michaelis-Menten fit.

-

Km: The Michaelis constant determined from the fit, representing the substrate concentration at which the reaction rate is half of Vmax.

-

kcat: The turnover number, calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

-

kcat/Km: The specificity constant, which is a measure of the enzyme's catalytic efficiency for a particular substrate.

-

Phase 4: Product Identification

To confirm that the observed activity is due to the transformation of the isoquinoline substrate and to identify the resulting product, liquid chromatography-mass spectrometry (LC-MS/MS) analysis is employed.

Protocol 4: LC-MS/MS Analysis of Reaction Products

-